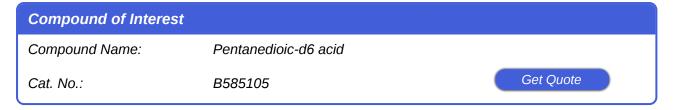


An In-depth Technical Guide to Pentanedioic-d6 Acid: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentanedioic-d6 acid**, a deuterated isotopologue of pentanedioic acid (also known as glutaric acid). This document details its fundamental physicochemical properties, the experimental methodologies for their determination, and its critical role as an internal standard in quantitative analytical workflows, particularly in the fields of metabolic research and drug development.

Core Physicochemical Properties

The key quantitative data for pentanedioic acid and its deuterated form are summarized in the table below for direct comparison.

Property	Pentanedioic Acid	Pentanedioic-d6 Acid
Synonyms	Glutaric acid, 1,5-Pentanedioic acid, 1,3-Propanedicarboxylic acid	Glutaric acid-d6, Pentanedioic acid-d6
Chemical Formula	C ₅ H ₈ O ₄ [1][2][3][4][5]	C ₅ H ₂ D ₆ O ₄ [6][7]
Molecular Weight (g/mol)	132.11[3]	138.15[6][7][8]
CAS Number	110-94-1[2][3][4]	154184-99-3[6][7][8]



Experimental Protocols

The determination of the molecular formula and weight of organic compounds such as **pentanedioic-d6 acid** relies on well-established analytical techniques.

Determination of Molecular Formula: Elemental Analysis

The empirical formula of an organic compound is determined through elemental analysis, which precisely measures the mass fractions of its constituent elements.[1][3]

Methodology:

- Combustion Analysis: A weighed sample of the compound is combusted in a furnace with excess oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[5]
- Quantification: The resulting CO₂ and H₂O are collected in separate absorption traps, and their masses are determined.
- Calculation of Empirical Formula: The masses of CO₂ and H₂O are used to calculate the
 masses of carbon and hydrogen in the original sample. From these masses, the molar ratios
 of the elements are determined, yielding the empirical formula.[2]
- Determination of Molecular Formula: The molecular formula is an integer multiple of the empirical formula. To determine this integer, the molecular weight of the compound is required.[1][7]

Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.[9]

Methodology:

• Ionization: The sample is introduced into the mass spectrometer and ionized, typically by electron ionization (EI), to form a molecular ion (M+).[10][11]



- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a magnetic or electric field.[11]
- Detection: A detector measures the abundance of ions at each m/z value. The peak with the
 highest m/z value generally corresponds to the molecular ion, and its m/z value provides the
 molecular weight of the compound.[10] High-resolution mass spectrometry can provide
 highly accurate mass measurements, which can further aid in confirming the molecular
 formula.

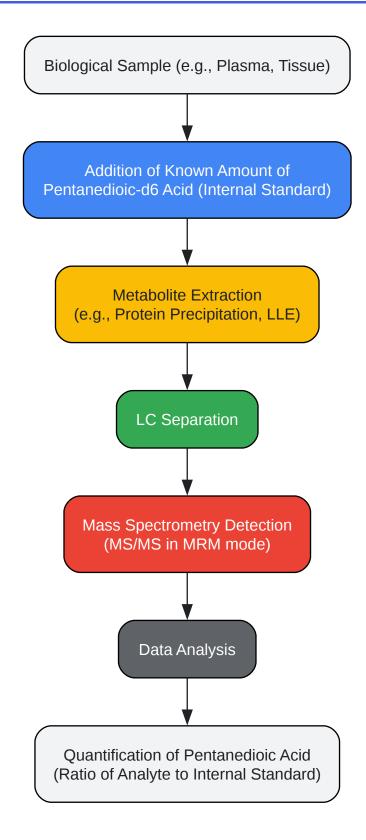
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

Pentanedioic-d6 acid serves as an ideal internal standard for the quantification of its unlabeled counterpart, pentanedioic acid, in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[6][12]

The underlying principle is that a known amount of the deuterated standard is added to the sample at the initial stage of analysis. Because the deuterated and non-deuterated forms have nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.[12] However, they are distinguishable by the mass spectrometer due to their mass difference.[12] This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for variations in sample handling and matrix effects, leading to highly accurate and precise quantification.[13][14]

Below is a diagram illustrating a typical experimental workflow for the quantification of a metabolite using a deuterated internal standard.





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Metabolite quantification workflow using a deuterated internal standard.



This workflow highlights the critical step of adding the deuterated internal standard at the beginning of the process to ensure accurate and reliable quantification of the target analyte. The ratio of the signal from the endogenous analyte to that of the known amount of the added deuterated standard allows for precise determination of the analyte's concentration.

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